molecular formula C20H38O7S B13761286 Succinic acid, sulfo-, 1,4-dioctyl ester CAS No. 2373-23-1

Succinic acid, sulfo-, 1,4-dioctyl ester

Cat. No.: B13761286
CAS No.: 2373-23-1
M. Wt: 422.6 g/mol
InChI Key: OXLXSOPFNVKUMU-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Succinic acid, sulfo-, 1,4-dioctyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like acids or bases and specific solvents.

Major Products

The major products formed from these reactions include sulfonic acids, alcohols, and various substituted esters, depending on the reaction conditions and reagents used .

Scientific Research Applications

Succinic acid, sulfo-, 1,4-dioctyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of succinic acid, sulfo-, 1,4-dioctyl ester involves its ability to reduce surface tension and enhance the solubility of other compounds. It interacts with molecular targets such as cell membranes and proteins, facilitating the penetration and distribution of active ingredients in various formulations .

Comparison with Similar Compounds

Properties

The laxative action is said to result from enhanced penetration of water into the fecal mass in the presence of the wetting agent. ... Action on the intestinal mucosa may contribute to or account for the laxative effect.

CAS No.

2373-23-1

Molecular Formula

C20H38O7S

Molecular Weight

422.6 g/mol

IUPAC Name

1,4-dioctoxy-1,4-dioxobutane-2-sulfonic acid

InChI

InChI=1S/C20H38O7S/c1-3-5-7-9-11-13-15-26-19(21)17-18(28(23,24)25)20(22)27-16-14-12-10-8-6-4-2/h18H,3-17H2,1-2H3,(H,23,24,25)

InChI Key

OXLXSOPFNVKUMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)CC(C(=O)OCCCCCCCC)S(=O)(=O)O

Origin of Product

United States

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